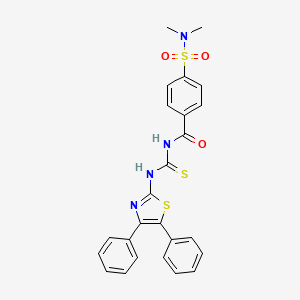

![molecular formula C10H7ClO2S B2716945 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 66490-31-1](/img/structure/B2716945.png)

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

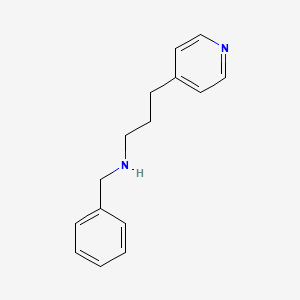

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a carboxylic acid group and a chlorine atom .Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in condensation reactions to form aminothiophene derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.68 . Its melting point is reported to be between 271-275 °C .Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid and its derivatives are subjects of ongoing research in organic chemistry, particularly in the synthesis of pharmacologically active compounds and in exploring their chemical properties. For instance, studies have demonstrated methods for converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives, indicating the flexibility and potential utility of this compound in synthesizing a range of chemicals (Chapman, Clarke, Gore, & Sharma, 1971).

Photochemical Degradation Studies

In environmental chemistry, derivatives of benzo[b]thiophene, such as 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene, have been studied for their photochemical degradation in aqueous solutions. This research is significant for understanding the fate of these compounds in the environment, especially in scenarios like oil spills in oceans. These studies reveal the degradation pathways involving oxidation and the eventual formation of products like 2-sulfobenzoic acid (Andersson & Bobinger, 1996).

Synthesis of Novel Compounds

Research on benzo[b]thiophene derivatives also includes the synthesis of new compounds with potential biological activities. For example, the synthesis of novel arylidene derivatives of benzo[b]thiophene-2-carboxylic acid has been explored, with these compounds displaying promising antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus, which indicates their potential in pharmaceutical applications (Kathiravan, Venugopal, & Muthukumaran, 2017).

Analgesic Properties

Additionally, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their analgesic properties. These compounds were tested in animal models and showed promising results as potential analgesic agents (Boyle et al., 1986).

Mechanism of Action

Target of Action

The primary target of the compound 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .

Mode of Action

This compound interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage . Simultaneously, it downregulates Mcl-1, prompting a significant apoptotic response .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This results in the disruption of these pathways and their downstream effects, which include the death of cancer cells .

Pharmacokinetics

Its ability to enter cancer cells effectively suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . By causing DNA damage and downregulating Mcl-1, it triggers a significant apoptotic response, leading to the death of cancer cells .

Future Directions

Thiophene-based analogs, including 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis of thiophene derivatives and their potential applications in medicinal chemistry.

Biochemical Analysis

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells . For example, certain compounds have been designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .

Molecular Mechanism

Related compounds have been shown to enter cancer cells effectively, cause DNA damage, and downregulate Mcl-1 to prompt a conspicuous apoptotic response .

Properties

IUPAC Name |

4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUMXDXBXSOHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)

![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)

![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)